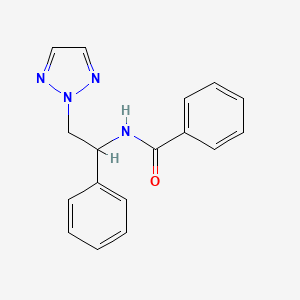

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(15-9-5-2-6-10-15)20-16(13-21-18-11-12-19-21)14-7-3-1-4-8-14/h1-12,16H,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULZRVHHNYIYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves the reaction of benzyl azide with phenylacetylene under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like triethylamine, and the reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Triazole N-oxides.

Reduction: Corresponding amines.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have shown that N-substituted triazoles can inhibit cancer cell proliferation by interfering with specific signaling pathways. In vitro studies demonstrated that derivatives of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide possess notable cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. They can act by inhibiting fungal biosynthesis or bacterial growth. Recent evaluations have highlighted the efficacy of this compound against several pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanism

A study published in ACS Omega explored the mechanism by which triazole derivatives induce apoptosis in cancer cells. The researchers synthesized various triazole compounds and assessed their cytotoxicity using MTT assays. Results indicated that certain derivatives led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Triazole A | 12 | HeLa |

| Triazole B | 8 | MCF7 |

| Triazole C | 15 | A549 |

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against common bacterial strains such as E. coli and S. aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with amino acids present in the active sites of enzymes or receptors through various interactions, such as electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Benzamide Derivatives

a. N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide Derivatives ()

- Structure : These derivatives share the benzamide core and triazole moiety but vary at the N-phenyl substituent (e.g., electron-withdrawing or donating groups).

- Synthesis : Microwave-assisted C-N coupling using CuI and trans-N,N’-dimethylcyclohexane-1,2-diamine enables rapid synthesis (minutes vs. hours for conventional methods), improving yield and scalability.

- Properties : The triazole’s electron-deficient nature enhances stability against oxidative metabolism. Substituents on the phenyl ring modulate lipophilicity (clogP values range: 2.1–3.8) and solubility, critical for bioavailability .

b. (R)-N-(1-(3-(2H-1,2,3-Triazol-2-yl)phenyl)-3-(2-hydroxyethoxy)propan-2-yl)-4-methyl-2-(2H-1,2,3-triazol-2-yl)benzamide ()

- Structure : Contains dual triazole groups and a hydroxyethoxy spacer, increasing polarity.

- Synthesis : Multi-step process involving oxidation with 2-iodoxybenzoic acid, yielding a molecular weight of 446.10 g/mol.

- Properties : The hydroxyethoxy group improves aqueous solubility (logS ≈ -3.5), advantageous for CNS penetration. LC-MS data (tR = 0.75 min) indicate moderate hydrophobicity .

c. 3-(2-Bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide ()

- Structure : Replaces benzamide with propanamide and introduces a bromophenyl group.

Heterocyclic Benzamide Analogs with Varied Moieties

a. Nitazoxanide ()

- Structure : Features a nitro-thiazole group instead of triazole, with an acetyloxy linker.

- Properties : Lower molecular weight (307.28 g/mol) and higher solubility (logP = 2.1) contribute to its antiparasitic activity. The nitro group facilitates redox-mediated activation, a mechanism absent in triazole-based compounds .

b. (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide ()

- Structure: Incorporates a tetrazole ring and dibenzylamino group.

- Synthesis : Click chemistry with CuI/Na ascorbate yields 50% efficiency.

- Properties : Tetrazole’s higher acidity (pKa ≈ 4.9 vs. triazole’s pKa ≈ 10.3) may alter ionization state under physiological conditions, affecting membrane permeability .

Key Research Findings and Implications

- Triazole vs. Tetrazole/Thiazole : Triazole’s balance of stability and hydrogen-bonding capacity makes it preferable for CNS targets, while nitro-thiazole (Nitazoxanide) suits redox-activated pathways .

- Synthetic Efficiency : Microwave methods () reduce reaction times significantly compared to multi-step oxidations () or click chemistry ().

- Substituent Effects: Bromine () and hydroxyethoxy () groups demonstrate how minor structural changes impact solubility and target engagement.

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of triazole rings into various chemical structures has led to the development of numerous pharmaceutical agents .

2. Synthesis of this compound

The synthesis of this compound typically involves several steps:

Formation of the Triazole Ring:

This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, which is a common method for synthesizing triazoles .

Amide Bond Formation:

The triazole-containing intermediate is then coupled with an appropriate amine or carboxylic acid derivative to form the final amide product .

3.1 Antimicrobial Properties

Triazole derivatives have shown significant antimicrobial activity. For instance, studies indicate that compounds with a triazole moiety exhibit potent antibacterial effects against various strains of bacteria . The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for bacterial growth.

3.2 Anticancer Activity

Research has demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. The presence of the triazole ring enhances interactions with targets involved in cell cycle regulation and apoptosis . For example, certain derivatives have shown promising results in inhibiting specific kinases associated with cancer progression.

3.3 Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This includes inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines .

3.4 Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is noteworthy. It has been shown to inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's . The interaction between the triazole nitrogen atoms and the enzyme's active site is crucial for this inhibitory effect.

4. Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against E. coli | Antimicrobial |

| Study B (2021) | Showed inhibition of cancer cell lines with IC50 values < 10 μM | Anticancer |

| Study C (2022) | Reported anti-inflammatory effects in murine models | Anti-inflammatory |

| Study D (2023) | Found effective AChE inhibition with potential for Alzheimer's treatment | Neuroprotective |

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Its synthesis through established methods allows for further exploration and optimization in drug development. Ongoing research into its mechanisms of action and therapeutic applications may lead to significant advancements in treating various diseases.

Q & A

What synthetic methodologies are most effective for constructing the 1,2,3-triazole and benzamide moieties in this compound?

Answer:

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for high regioselectivity (1,4-substitution) and yield. For example, azide intermediates can react with terminal alkynes under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O) . The benzamide moiety is often introduced via coupling reactions, such as reacting an amine intermediate with benzoyl chloride derivatives in dichloromethane (DCM) using DIPEA as a base . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products like 1,5-triazole regioisomers .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

Answer:

- X-ray crystallography : SHELX software (SHELXL for refinement) is widely used to determine the crystal structure, including bond angles, dihedral angles, and hydrogen bonding. For example, anisotropic displacement parameters can confirm the planar geometry of the triazole ring .

- NMR spectroscopy : ¹H/¹³C NMR can distinguish between regioisomers (1,4- vs. 1,5-triazole) via characteristic chemical shifts. The triazole proton typically appears at δ 7.8–8.2 ppm, while benzamide protons resonate at δ 7.4–7.6 ppm. HSQC and HMBC experiments validate connectivity between the triazole and ethylbenzamide backbone .

What computational strategies are recommended for predicting biological target interactions of this compound?

Answer:

- Molecular docking : Use programs like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., orexin or TRP channels). Focus on hydrogen bonding between the benzamide carbonyl and receptor residues (e.g., His486 in TRPM8) .

- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM-PBSA calculations) .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict pharmacokinetic properties .

How can researchers address contradictory bioassay results (e.g., varying IC₅₀ values) for this compound?

Answer:

- Orthogonal assays : Validate activity using independent methods (e.g., calcium flux assays vs. radioligand binding for receptor antagonism) .

- Purity analysis : Confirm compound integrity (>95% by HPLC) using C18 columns (MeCN/H₂O gradients) and LC-MS to rule out degradation products .

- Buffer compatibility : Test solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives due to precipitation .

What strategies optimize metabolic stability and bioavailability in vivo?

Answer:

- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation. This increases half-life without altering target affinity .

- Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate esters to enhance membrane permeability. Enzymatic cleavage in vivo regenerates the active form .

- Co-crystallization screens : Identify salts (e.g., HCl, mesylate) to improve aqueous solubility and dissolution rates .

How do substituents on the phenyl and triazole rings affect pharmacological activity?

Answer:

- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups at the para position of the phenyl ring enhance receptor binding by increasing electrostatic complementarity (e.g., TRPM8 antagonism) .

- Triazole modifications : Methyl or trifluoromethyl groups at the 4-position improve metabolic stability but may reduce solubility. Balance logP (ideal range: 2–4) via substituent tuning .

- Steric effects : Bulky substituents on the ethyl linker (e.g., tert-butyl) can disrupt binding to shallow receptor pockets .

What analytical techniques validate synthetic intermediates and final product identity?

Answer:

- LC-MS : Monitor reaction progress with C18 columns (acidic mobile phases). Key intermediates show [M+H]⁺ peaks (e.g., m/z 448.12 for a triazole precursor) .

- HRMS : Confirm molecular formula (e.g., C₂₀H₁₈N₄O) with <5 ppm error.

- Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., azide formation) to improve safety and yield .

- Catalyst recycling : Use immobilized Cu catalysts (e.g., Cu@SiO₂) in triazole synthesis to reduce metal contamination .

- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) or preparative HPLC for high-throughput isolation .

What structural analogs of this compound show promise in neurodegenerative disease models?

Answer:

- Orexin receptor antagonists : Analogs with 5-fluoropyridinyl or morpholine substituents exhibit improved blood-brain barrier penetration in insomnia models .

- TRP channel modulators : Derivatives with 4-fluorophenyl groups show neuroprotective effects in Parkinson’s disease in vitro models .

- Anti-inflammatory analogs : Benzamide-triazole hybrids reduce TNF-α production in microglial cells, suggesting potential for Alzheimer’s therapy .

How should researchers design experiments to resolve conflicting crystallographic and computational data?

Answer:

- Multi-conformer models : Refine X-ray data with SHELXL using TLS parameters to account for dynamic motion in the triazole ring .

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate static vs. dynamic disorder .

- Temperature-dependent XRD : Collect data at 100 K and 298 K to assess thermal effects on crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.